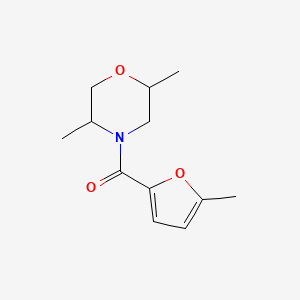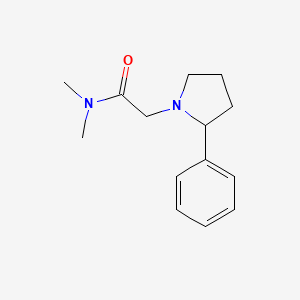
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMFMM is a heterocyclic compound that contains a morpholine ring and a furan ring, which makes it a unique compound with diverse applications.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and fungi. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to interact with specific enzymes and proteins, leading to the inhibition of cellular processes that are essential for the growth and survival of cancer cells and fungi.
Biochemical and Physiological Effects
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to inhibit the growth of fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone in scientific research. One potential application is in the development of novel chemotherapeutic agents for the treatment of cancer. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another potential application is in the development of antifungal drugs. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant antifungal properties, and further research is needed to explore its potential as an antifungal agent.
Conclusion
In conclusion, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is a unique compound with diverse applications in scientific research. It has significant anticancer and antifungal properties and has been used in the development of novel chemotherapeutic agents and antifungal drugs. Further research is needed to explore its potential in these areas and to identify new applications for this compound.
Méthodes De Synthèse
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,5-dimethylmorpholine with 2,5-dimethylfuran-2-carboxylic acid. The reaction is catalyzed by a strong acid, and the resulting product is purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anticancer properties and has been used in the development of novel chemotherapeutic agents. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to possess antifungal properties and has been used in the development of antifungal drugs.
Propriétés
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-15-10(3)6-13(8)12(14)11-5-4-9(2)16-11/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZXELGGUYUWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)

![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)


![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)